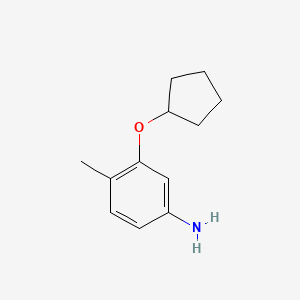

3-(Cyclopentyloxy)-4-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOJWYYJZXLMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopentyloxy 4 Methylaniline and Analogous Structures

Established Synthetic Pathways to 3-(Cyclopentyloxy)-4-methylaniline

The synthesis of this compound can be achieved through a well-defined reaction sequence. This typically involves the formation of a key intermediate, 2-methyl-5-nitrophenol (B1294729), followed by etherification and subsequent reduction of the nitro group.

Key Precursors and Reaction Cascade Design

The primary precursor for the synthesis is often 2-methyl-5-nitroaniline (B49896). This compound is subjected to a diazotization reaction, followed by hydrolysis to yield 2-methyl-5-nitrophenol. prepchem.com In this process, the amino group of 2-methyl-5-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures. The resulting diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, thus forming 2-methyl-5-nitrophenol. prepchem.comorgsyn.org

An alternative starting material is o-toluidine (B26562), which can be nitrated to form a mixture of nitro-isomers, from which the desired 2-methyl-5-nitroaniline can be isolated. A more direct route from o-toluidine involves a one-pot synthesis where o-toluidine is first nitrated and then undergoes diazotization and denitrogenation to yield 2-methyl-5-nitrophenol. google.comgoogle.com

Once 2-methyl-5-nitrophenol is obtained, the next step in the reaction cascade is an etherification reaction. A common method employed for this transformation is the Williamson ether synthesis. acs.orgwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group of 2-methyl-5-nitrophenol with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with a cyclopentyl halide, such as cyclopentyl bromide or iodide, in an SN2 reaction to form the corresponding ether, 1-(cyclopentyloxy)-2-methyl-5-nitrobenzene. prepchem.comwikipedia.org

The final step in the synthesis of this compound is the reduction of the nitro group of 1-(cyclopentyloxy)-2-methyl-5-nitrobenzene to an amino group. This transformation is a crucial step in the synthesis of many anilines and can be achieved through various methods. acs.orgnih.gov Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. prepchem.com Another effective method is transfer hydrogenation, which utilizes a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. nih.govresearchgate.netscispace.com Metal-free reduction methods using reagents like trichlorosilane (B8805176) have also been developed. nih.gov

Optimization Strategies for Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the Williamson ether synthesis step, the choice of base, solvent, and temperature can significantly impact the reaction's efficiency. numberanalytics.commasterorganicchemistry.com Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to ensure complete deprotonation of the phenol. prepchem.comlibretexts.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favoring the SN2 reaction. numberanalytics.com For sterically hindered ethers, specialized techniques such as using silver oxide (Ag2O) as a milder promoter or electrochemical methods have been developed to improve yields. libretexts.orgacs.orgnih.gov

For the reduction of the nitro group, optimization involves selecting the appropriate catalyst and reaction conditions to achieve high chemoselectivity, especially if other reducible functional groups are present. acs.org For catalytic hydrogenation, factors such as catalyst loading, hydrogen pressure, and temperature can be fine-tuned to maximize the yield of the desired aniline (B41778) while minimizing side reactions. almacgroup.com In transfer hydrogenation, the choice of the hydrogen donor and catalyst system is key. For instance, palladium-based catalysts are highly effective for this transformation. acs.orgnih.gov The use of magnetically recoverable catalysts can also simplify the workup process. acs.orgnih.gov The reaction temperature is another important parameter to control, as higher temperatures can sometimes lead to over-reduction or side product formation. nih.gov

| Reaction Step | Parameter to Optimize | Options and Considerations | Impact on Yield/Selectivity |

|---|---|---|---|

| Williamson Ether Synthesis | Base | NaH, K2CO3, NaOH. Stronger bases can increase the rate of reaction. | Proper base selection ensures complete formation of the nucleophile, increasing yield. |

| Solvent | DMF, DMSO, Acetonitrile (B52724). Polar aprotic solvents are preferred for SN2 reactions. | Solvent choice can influence reaction rate and prevent side reactions. | |

| Temperature | Room temperature to elevated temperatures. Higher temperatures can increase the rate but may also lead to side reactions. | Optimizing temperature balances reaction rate and selectivity. | |

| Nitro Reduction | Catalyst | Pd/C, Raney Ni, PtO2 for catalytic hydrogenation. Fe/NH4Cl, Zn/HCl for chemical reduction. | Catalyst choice is crucial for efficiency and chemoselectivity. |

| Hydrogen Source | H2 gas for catalytic hydrogenation. Formic acid, ammonium formate for transfer hydrogenation. | Transfer hydrogenation can offer milder reaction conditions. | |

| Reaction Conditions | Pressure, temperature, and solvent. | Fine-tuning these parameters can maximize yield and minimize byproducts. |

Advanced Approaches and Methodological Innovations in Related Synthesis

Recent advancements in synthetic chemistry offer innovative approaches for the synthesis of substituted anilines, including this compound and its analogs. These methods focus on improving efficiency, safety, and selectivity.

Applications of Continuous-Flow Chemistry in Analog Synthesis

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of anilines and their precursors, offering advantages such as enhanced heat and mass transfer, improved safety, and ease of scalability. almacgroup.com Both the etherification and nitro reduction steps in the synthesis of this compound can be adapted to a flow-based system.

The Williamson ether synthesis can be performed in a continuous-flow reactor, allowing for precise control over reaction parameters and potentially reducing reaction times. allen.in For the nitro reduction step, continuous-flow hydrogenation using packed-bed reactors with heterogeneous catalysts has been shown to be highly efficient and safe. almacgroup.com This approach minimizes the handling of hazardous reagents like hydrogen gas and allows for the integration of in-line purification, leading to a more streamlined process. nih.govbeilstein-journals.org Metal-free reduction of nitro compounds using reagents like trichlorosilane has also been successfully implemented in a continuous-flow setup, providing a milder and more environmentally friendly alternative. nih.govbeilstein-journals.org

| Reaction Step | Flow Chemistry Approach | Advantages | Key Parameters |

|---|---|---|---|

| Williamson Ether Synthesis | Reactants are pumped through a heated microreactor. | Improved heat transfer, shorter reaction times, and better control over stoichiometry. | Flow rate, temperature, residence time. |

| Nitro Reduction | Catalytic hydrogenation in a packed-bed reactor. | Enhanced safety, efficient gas-liquid mixing, and easy catalyst separation. | Hydrogen pressure, flow rate, temperature, catalyst bed length. |

| Metal-free reduction using a microreactor. | Milder reaction conditions and avoidance of heavy metal catalysts. | Flow rate, reagent concentration, residence time. |

Chemo- and Regioselective Synthesis Strategies for Substituted Anilines

The development of chemo- and regioselective synthesis strategies provides more direct and efficient routes to substituted anilines. These methods aim to introduce functional groups at specific positions on the aromatic ring with high precision, often avoiding the need for protecting groups or multi-step sequences.

For the synthesis of analogs of this compound, regioselective C-H functionalization of anilines is a promising approach. electronicsandbooks.com This can involve directed ortho-lithiation or metal-catalyzed C-H activation to introduce substituents at specific positions. For example, the introduction of a bulky protecting group on the nitrogen atom of an aniline can direct electrophilic substitution to the para position. electronicsandbooks.com Furthermore, regioselective chlorination of anilines has been achieved using organocatalysts, demonstrating the potential for precise halogenation. nih.gov

The synthesis of substituted anilines can also be achieved through the reaction of diepoxides with anilines, where the regioselectivity can be controlled by the electronic properties of the aniline and the reaction conditions. acs.orgacs.org These advanced strategies offer powerful tools for the synthesis of a diverse range of substituted anilines with high efficiency and selectivity.

Chemical Transformations and Derivatization of 3 Cyclopentyloxy 4 Methylaniline

Synthesis of Complex Intermediates and Functionalized Analogs

The strategic modification of 3-(Cyclopentyloxy)-4-methylaniline allows for the generation of a library of derivatives with tailored properties. These transformations can target the aniline (B41778) moiety, the cyclopentyloxy group, or the methyl group, each offering a unique handle for chemical manipulation.

The aniline functional group in this compound is a key reactive site for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.

Benzimidazoles: The reaction of this compound with carboxylic acids or their derivatives, often in the presence of a dehydrating agent or under high-temperature conditions, can lead to the formation of benzimidazole (B57391) rings. For instance, condensation with formic acid would yield a simple benzimidazole, while reaction with other carboxylic acids would introduce a substituent at the 2-position of the benzimidazole core. The general synthesis of benzimidazoles from aniline derivatives is a well-established method in organic chemistry. researchgate.netorganic-chemistry.orgnih.govnih.gov

Quinazolines: Quinazolines and their derivatives can be synthesized from this compound through various methods, such as the Niementowski quinazoline (B50416) synthesis, which involves the reaction of an anthranilic acid derivative with an amide. While this compound is not an anthranilic acid itself, it can be a precursor to such compounds or participate in other multi-component reactions to form quinazoline scaffolds. For example, a reaction with a suitable dicarbonyl compound or its equivalent could lead to the formation of a quinazoline ring. The synthesis of quinazolin-4(3H)-one derivatives from aniline precursors is a common strategy in medicinal chemistry. nih.govnih.gov

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgdepaul.edunumberanalytics.comclockss.org While the classical Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction could potentially be applied to derivatives of this compound to construct complex polycyclic frameworks.

The following table summarizes potential heterocyclic systems that can be synthesized from this compound, based on common reactions of anilines.

| Heterocyclic System | General Reaction Type | Potential Reagents |

| Benzimidazoles | Condensation | Carboxylic acids, Aldehydes with an oxidizing agent |

| Quinazolines | Cyclocondensation | Dicarbonyl compounds, Anthranilic acid derivatives |

| Tetrahydroquinolines | Cyclization | Aldehydes/Ketones (Doebner-von Miller reaction) |

Beyond the aniline moiety, the cyclopentyloxy and methyl groups offer further opportunities for derivatization, enabling fine-tuning of the molecule's properties.

Modification of the Cyclopentyloxy Group: The cyclopentyloxy group can be modified, for instance, by introducing substituents on the cyclopentyl ring to explore structure-activity relationships. Alternatively, the ether linkage can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding phenol, which can then be re-alkylated with different cyclic or acyclic groups. bartleby.comyoutube.comwikipedia.orgacs.orgmasterorganicchemistry.com This allows for the exploration of different ether side chains to optimize biological activity.

Modification of the Methyl Group: The methyl group on the aniline ring can be a site for functionalization, although it is generally less reactive than the aniline moiety. Radical halogenation followed by nucleophilic substitution could introduce a variety of functional groups at this position.

N-Alkylation and N-Acylation: The nitrogen atom of the aniline can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or via reductive amination. rsc.org N-acylation with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. These modifications can significantly alter the electronic and steric properties of the molecule.

The table below outlines some possible modifications to the substructures of this compound.

| Substructure | Modification Type | Potential Reagents/Conditions | Resulting Functional Group |

| Cyclopentyloxy | Ether Cleavage | HBr, HI | Phenol |

| Methylaniline | N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Methylaniline | N-Acylation | Acyl chloride, Anhydride | Amide |

| Aromatic Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Halogenated/Nitrated Aniline |

Role as a Key Synthon and Building Block in Advanced Organic Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex and biologically active molecules, particularly in the field of medicinal chemistry.

One of the most significant applications of the 3-(cyclopentyloxy)-4-alkoxy-substituted aniline scaffold is in the development of phosphodiesterase (PDE) inhibitors, particularly PDE4 inhibitors. These enzymes play a crucial role in regulating intracellular signaling pathways, and their inhibition has therapeutic potential in a variety of diseases, including chronic obstructive pulmonary disease (COPD) and asthma.

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key pharmacophore found in several potent PDE4 inhibitors, such as Rolipram and its analogs. rsc.orgnih.govresearchgate.netnih.gov this compound can serve as a crucial starting material or intermediate for the synthesis of these complex molecules. For example, it can be transformed into the corresponding benzaldehyde (B42025) or benzoic acid, which are common precursors for the synthesis of pyrrolidinone-based PDE4 inhibitors. The synthesis of Rolipram and its analogs often involves the construction of a γ-lactam ring, where the substituted phenyl ring is a critical component for potent and selective inhibition. rsc.org

The following table showcases some PDE4 inhibitors that contain the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold, highlighting the importance of this structural motif.

| PDE4 Inhibitor | Structural Class |

| Rolipram | Pyrrolidinone |

| Roflumilast | Benzamide |

| Cilomilast | Benzamide |

The principles of bioisosterism and molecular hybridization are widely used in drug design to optimize the pharmacological properties of lead compounds. nih.govnih.govnih.govmdpi.com

Bioisosteres: The cyclopentyloxy group in this compound can be replaced by other cyclic or acyclic ethers, or even other functional groups with similar steric and electronic properties, to create bioisosteres. This strategy can be used to improve metabolic stability, potency, or selectivity. Similarly, the methyl group could be replaced with other small alkyl groups or a halogen to fine-tune the molecule's properties.

Hybrid Molecules: this compound can be incorporated into hybrid molecules that combine its pharmacophoric features with those of other bioactive scaffolds. nih.govmdpi.com This approach aims to create multifunctional molecules with improved efficacy or a broader spectrum of activity. For example, the aniline moiety could be linked to another heterocyclic system known to possess a different biological activity, resulting in a single molecule with dual action.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms

Elucidation of Pharmacophoric Features Critical for Biological Activity

Pharmacophore modeling of PDE4 inhibitors consistently identifies several critical features for potent activity, many of which are embodied by the 3-(cyclopentyloxy)-4-methylaniline framework and its derivatives. A successful pharmacophore model for this class typically includes two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring feature plos.org. The catechol-ether portion, comprising the cyclopentyloxy and the adjacent alkoxy group, is fundamental. These groups interact with hydrophobic pockets within the PDE4 active site, specifically designated as Q1 and Q2 nih.govmdpi.com. The cyclopentyloxy group is reported to occupy the Q2 pocket, contributing significantly to the ligand's affinity nih.govmdpi.com. Furthermore, a critical interaction for many inhibitors in this class is the formation of a hydrogen bond with a conserved glutamine residue in the enzyme's active site, which hinders the binding of the natural substrate, cyclic adenosine monophosphate (cAMP) nih.govmdpi.com.

Structure-activity relationship (SAR) studies on derivatives of the 3-(cyclopentyloxy)-4-alkoxy-phenyl scaffold have provided detailed insights into how specific molecular modifications influence target binding and inhibitory potency. These studies often involve converting the aniline (B41778) to a benzamide and systematically altering various parts of the molecule.

Key findings from SAR studies include:

Alkoxy Groups: The 3-(cyclopentyloxy) and 4-(methoxy) groups are pivotal for high potency. The cyclopentyloxy moiety, in particular, is associated with high-affinity binding to a specific site within the enzyme, often referred to as the 'rolipram binding site' nih.gov. Altering this group, for instance, by replacing it with a smaller ethoxy group, has been a strategy to reduce certain side effects while maintaining inhibitory action nih.gov.

Amide Linkage and N-Phenyl Ring: In benzamide analogues, modifications to the amide linker and the N-phenyl ring dramatically affect activity nih.gov. The introduction of a 3,5-dichloro-4-pyridyl group, as seen in the highly potent inhibitor Piclamilast, results in the formation of a hydrogen bond within the metal-containing pocket of the enzyme, leading to exceptional potency nih.gov.

The following table summarizes the impact of key substituent modifications on the PDE4 inhibitory activity of representative compounds containing the 3-(cyclopentyloxy)-4-methoxy-phenyl core.

| Compound | Core Structure | Key Substituent | Target | IC₅₀ |

|---|---|---|---|---|

| Rolipram Analogue | 3-(Cyclopentyloxy)-4-methoxy-pyrrolidinone | Pyrrolidinone | PDE4 | ~220 nM abcam.com |

| Piclamilast | 3-(Cyclopentyloxy)-4-methoxy-benzamide | N-(3,5-dichloro-4-pyridyl) | PDE4D | 0.021 nM (21 pM) nih.gov |

| V11294 | 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-adenine | 8-isopropyl-adenine | PDE4 (human lung) | 436 nM acs.org |

| Cilomilast | 3-(Cyclopentyloxy)-4-methoxy-benzamide | N-(cyclohexanecarboxylic acid) | PDE4 | ~74 nM nih.gov |

Stereochemistry plays a crucial role in the interaction between ligands and their biological targets. For inhibitors related to the this compound scaffold, the three-dimensional arrangement of atoms significantly influences binding affinity and biological activity. The prototypical PDE4 inhibitor, Rolipram, which shares the critical catechol-ether moiety, demonstrates this principle clearly. The pharmaceutical activity of Rolipram's enantiomers is divergent; the (R)-enantiomer is recognized as the more active form, exhibiting 2- to 10-fold greater potency as a PDE4 inhibitor than the (S)-(+)-enantiomer abcam.comacs.org. This enantioselective activity underscores the importance of a precise stereochemical fit within the enzyme's binding site for optimal inhibition acs.org. The higher activity of the (R)-enantiomer suggests that its specific spatial conformation allows for more favorable interactions with key residues in the active site of PDE4 nih.gov.

In Vitro Enzymatic Inhibition and Ligand-Target Binding Investigations

Derivatives of this compound are primarily investigated for their ability to inhibit phosphodiesterase type 4 (PDE4), a family of enzymes that specifically hydrolyze and inactivate the second messenger cAMP nih.govmdpi.com. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular functions, making PDE4 a significant therapeutic target for inflammatory and neurological disorders plos.orgnih.govmdpi.com.

The PDE4 enzyme family is encoded by four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple isoforms mdpi.com. These isoforms have different tissue distributions and functional roles. For example, PDE4B is considered a primary target for anti-inflammatory effects, while PDE4D inhibition is linked to both cognitive enhancement and side effects like emesis nih.govdtu.dk. Consequently, a major goal in drug development is to create inhibitors with selectivity for specific PDE4 subtypes to maximize therapeutic benefit and minimize adverse effects nih.govdtu.dk.

Derivatives built upon the 3-(cyclopentyloxy)phenyl scaffold have been extensively profiled for their selectivity against PDE4 isoforms.

Roflumilast , a second-generation inhibitor, demonstrates a preference for PDE4B and PDE4D over PDE4A and PDE4C mdpi.com.

Piclamilast shows exceptionally high potency against both PDE4B and PDE4D, with IC₅₀ values in the picomolar range nih.gov.

Other research has focused on developing adenine-based derivatives incorporating the 3-(3-cyclopentyloxy-4-methoxy-benzyl) moiety, with some compounds showing 20- to 200-fold selectivity for PDE4B and specific PDE4D splice variants over PDE4A acs.org.

The following table presents the inhibitory activities (IC₅₀) of representative PDE4 inhibitors against different isoforms, highlighting the quest for subtype selectivity.

| Compound | PDE4A (IC₅₀) | PDE4B (IC₅₀) | PDE4D (IC₅₀) | Reference |

|---|---|---|---|---|

| Roflumilast | μM range | 0.84 nM | 0.68 nM | mdpi.com |

| Piclamilast | - | 0.041 nM (41 pM) | 0.021 nM (21 pM) | nih.gov |

| Rolipram | ~3 nM | ~130 nM | ~240 nM | nih.gov |

| A33 (selective inhibitor) | - | 32 nM | ~1568 nM (49-fold less potent) | researchgate.net |

The primary molecular mechanism of action for inhibitors derived from the this compound scaffold is the competitive inhibition of the PDE4 enzyme mdpi.com. This action directly prevents the degradation of cAMP to its inactive metabolite, 5'-adenosine monophosphate (5'-AMP) researchgate.net. The resulting accumulation of intracellular cAMP triggers a cascade of downstream signaling events researchgate.netresearchgate.net.

The key cellular pathways modulated by this mechanism include:

Activation of PKA and CREB Phosphorylation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) mdpi.comresearchgate.netnih.gov. Activated PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB) researchgate.netnih.gov. Phosphorylated CREB (pCREB) acts as a transcription factor, moving into the nucleus to regulate the expression of genes crucial for synaptic plasticity, long-term memory formation, and the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) nih.govresearchgate.netmdpi.com.

Modulation of Inflammatory Responses: The increase in cAMP also suppresses pro-inflammatory pathways. It inhibits the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor for pro-inflammatory gene expression researchgate.netmdpi.com. This leads to a reduction in the synthesis and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), IL-23, and various interferons researchgate.netfrontiersin.org.

This dual effect of enhancing anti-inflammatory pathways while suppressing pro-inflammatory ones is the foundation of the therapeutic potential of PDE4 inhibitors in a range of inflammatory diseases mdpi.commdpi.com.

Theoretical and Computational Investigations of 3 Cyclopentyloxy 4 Methylaniline and Its Interactions

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and flexibility of 3-(Cyclopentyloxy)-4-methylaniline. The conformational landscape of a molecule, which describes the full range of its possible shapes, is crucial as it dictates how the molecule will interact with biological targets.

The conformational flexibility of this compound is primarily influenced by the rotation around the ether linkage connecting the cyclopentyl ring to the phenyl ring, as well as the puckering of the cyclopentyl ring itself. researchgate.net Computational methods, such as molecular mechanics and quantum mechanics, are employed to systematically explore these degrees of freedom and identify the most stable, low-energy conformations.

Table 1: Key Conformational Features of this compound

| Feature | Description |

| Dihedral Angle (C-O-C-C) | The primary determinant of the orientation of the cyclopentyloxy group relative to the methylaniline ring. |

| Cyclopentyl Ring Pucker | The cyclopentyl ring can adopt various envelope and twist conformations, influencing the overall shape. |

| Aniline (B41778) Amino Group Orientation | The orientation of the amino group can impact hydrogen bonding potential. |

Ligand-Protein Docking Simulations with Biological Receptors

To investigate the potential biological activity of this compound, ligand-protein docking simulations are performed. nih.gov This computational technique predicts the preferred orientation of a ligand when it binds to a protein target, as well as the binding affinity. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

These simulations are crucial for identifying potential protein targets and for understanding the specific molecular interactions that stabilize the ligand-protein complex. For instance, docking studies can reveal key amino acid residues within a binding pocket that form hydrogen bonds with the aniline's amino group or engage in hydrophobic interactions with the cyclopentyl and methyl groups.

Table 2: Illustrative Docking Simulation Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp122, Tyr123, Leu56 |

| Hydrogen Bonds | Formed between the aniline NH2 and the backbone carbonyl of Asp122. |

| Hydrophobic Interactions | The cyclopentyl ring fits into a hydrophobic pocket lined by Leu56 and Val88. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These methods are used to calculate fundamental properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

This information is vital for understanding the molecule's reactivity in chemical reactions and its interaction with biological macromolecules. For example, the calculated electrostatic potential map can highlight electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, as well as regions prone to forming electrostatic interactions with a protein.

Table 3: Selected Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.8 eV | Indicates the molecule's ability to accept electrons. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Atomic Charges | Aniline Nitrogen: -0.45; Ether Oxygen: -0.38 | Shows the partial charges on key atoms, influencing intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.

Development of Predictive Models for Rational Design of Analogs

For a series of analogs of this compound, a QSAR model can be developed by calculating a wide range of molecular descriptors for each compound and correlating them with their experimentally determined biological activities. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP).

The resulting QSAR equation provides a quantitative framework for understanding the structure-activity relationship. nih.gov For instance, a model might reveal that increasing the hydrophobicity of the substituent at a particular position on the aniline ring leads to a predictable increase in biological activity. This knowledge is invaluable for the rational design of more effective compounds. nih.gov

Table 4: Example of a QSAR Equation for a Series of this compound Analogs

pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * HBA + 2.1

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.

In Silico Virtual Screening and Library Design Applications

Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov This process leverages the predictive power of docking simulations and QSAR models to rapidly assess vast numbers of molecules, prioritizing a smaller, more manageable set for experimental testing.

In the context of this compound, a virtual screening campaign could be initiated to discover novel analogs with improved properties. A library of virtual compounds, designed around the core this compound scaffold, would be docked into the binding site of a target protein. The resulting poses would be scored, and the top-ranking compounds would be identified as promising candidates for synthesis and biological evaluation. This approach significantly accelerates the drug discovery process by focusing resources on the most promising molecules.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are fundamental in determining the structural framework of a molecule by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Cyclopentyloxy)-4-methylaniline, ¹H and ¹³C NMR would provide definitive information on the number and connectivity of the protons and carbon atoms.

Based on the structure, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methyl group protons, the methine proton of the cyclopentyloxy group, and the methylene (B1212753) protons of the cyclopentyl ring. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) would reveal the neighboring protons for each signal, confirming the substitution pattern on the aniline (B41778) ring.

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts would differentiate between the aromatic carbons, the methyl carbon, and the carbons of the cyclopentyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 110 - 150 |

| NH₂ | 3.5 - 4.5 (broad) | - |

| O-CH (cyclopentyl) | 4.5 - 5.0 | 75 - 85 |

| Cyclopentyl CH₂ | 1.5 - 2.0 | 20 - 35 |

| Ar-CH₃ | 2.1 - 2.4 | 15 - 20 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.memt.com These vibrations are specific to the types of bonds present and their environment, making these methods excellent for identifying functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the aliphatic cyclopentyl and methyl groups (around 2850-3100 cm⁻¹), C-O stretching of the ether linkage (around 1000-1300 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). researchgate.netnih.gov

Table 2: Expected IR Absorption Bands for this compound (Note: These are expected frequency ranges and may differ in the actual spectrum.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ether (C-O) | C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aniline ring in this compound constitutes a chromophore that will absorb UV light. The position of the maximum absorbance (λ_max) is influenced by the substituents on the aromatic ring. The presence of the amino and cyclopentyloxy groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. jst.go.jpacs.orgresearchgate.netrsc.orgnist.gov For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The fragmentation pattern in the mass spectrum would show characteristic losses. For instance, the loss of the cyclopentyl group or the entire cyclopentyloxy group would result in significant fragment ions. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: The relative intensities of these fragments would depend on the ionization technique used.)

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 205 |

| [M - C₅H₉]⁺ | Loss of cyclopentyl radical | 136 |

| [M - OC₅H₉]⁺ | Loss of cyclopentyloxy radical | 120 |

Chromatographic Separation Techniques for Purification and Purity Determination

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity. jfda-online.comacs.orgbiotage.combiotage.comgoogle.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

For a compound like this compound, reversed-phase HPLC would likely be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier, would be employed. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas chromatography could also be used, particularly for assessing the presence of volatile impurities. The choice of the column and temperature program would be optimized to achieve good separation of the target compound from any related substances.

Enzymatic and Pre Clinical Metabolic Transformations of 3 Cyclopentyloxy 4 Methylaniline

Identification of Key Enzymatic Pathways Involved in Transformation

The biotransformation of chemical compounds in the body is primarily facilitated by a variety of enzymes. For aniline (B41778) and its derivatives, the key enzymatic pathways involved in their metabolism are well-documented and are predicted to be the primary routes for the transformation of 3-(Cyclopentyloxy)-4-methylaniline. nih.govnih.govx-mol.com

The principal enzymes responsible for the metabolism of aniline derivatives are the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are primarily located in the liver and are responsible for the Phase I metabolism of a vast array of compounds. Key CYP isozymes that are often implicated in the metabolism of aromatic amines include CYP3A4, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov The initial metabolic steps are expected to involve oxidation reactions.

Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach endogenous polar molecules like glucuronic acid or sulfate (B86663) to the metabolite. This process generally increases the water solubility of the compound, facilitating its excretion from the body. researchgate.net Another potential pathway for aniline derivatives is N-acetylation, catalyzed by N-acetyltransferases (NATs). nih.gov

Based on the structure of this compound, the following enzymatic transformations are anticipated:

Hydroxylation: The aromatic ring and the methyl group are susceptible to hydroxylation by CYP enzymes. This can lead to the formation of phenolic and benzylic alcohol metabolites.

N-Oxidation: The primary amine group can be oxidized by CYP enzymes to form hydroxylamine (B1172632) and nitroso derivatives.

O-Dealkylation: The ether linkage of the cyclopentyloxy group could potentially be cleaved, although this is generally a less common pathway for such stable ethers.

Conjugation: The hydroxylated metabolites and the primary amine can undergo glucuronidation or sulfation. The primary amine can also be a substrate for N-acetylation.

In Vitro Metabolic Stability and Biotransformation Studies (e.g., using microsomal fractions)

In vitro metabolic stability assays are crucial pre-clinical studies that predict the in vivo clearance of a compound. srce.hrif-pan.krakow.plspringernature.com These studies typically utilize liver microsomes, which are rich in CYP enzymes, or hepatocytes, which contain a broader range of metabolic enzymes. researchgate.netsrce.hr The stability of a compound is assessed by incubating it with the microsomal or hepatocyte preparation and monitoring the decrease in its concentration over time. springernature.com

For this compound, an in vitro metabolic stability study using human liver microsomes (HLM) would provide an initial assessment of its metabolic clearance. The results of such a hypothetical study are presented in Table 1. The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound. if-pan.krakow.pl

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Concentration of Parent Compound at t=0 (µM) | 1 |

| Half-life (t½, min) | 25 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 |

| Prediction of In Vivo Clearance | Moderate |

The data in Table 1 suggests that this compound has a moderate rate of metabolism in human liver microsomes. A half-life of 25 minutes indicates that the compound is neither rapidly metabolized nor highly resistant to metabolic breakdown. This moderate clearance profile would suggest a reasonable bioavailability and duration of action in vivo.

Further studies using recombinant CYP enzymes could pinpoint the specific isoforms responsible for its metabolism. nih.gov A hypothetical reaction phenotyping study is summarized in Table 2.

Table 2: Hypothetical Contribution of Major CYP Isoforms to the Metabolism of this compound

| CYP Isoform | % Metabolism |

| CYP3A4 | 55 |

| CYP2C9 | 25 |

| CYP2C19 | 15 |

| CYP1A2 | 5 |

| Others | <5 |

As indicated in Table 2, CYP3A4 is predicted to be the major enzyme responsible for the metabolism of this compound, with significant contributions from CYP2C9 and CYP2C19. This is consistent with the metabolism of many other xenobiotics. nih.gov

Structural Elucidation of Enzymatically Generated Metabolites

The identification of metabolites is essential for understanding the complete metabolic profile of a compound and for assessing the potential for pharmacologically active or toxic byproducts. oup.com The structural elucidation of metabolites is typically achieved using a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Following incubation of this compound with liver microsomes, the resulting mixture would be analyzed by LC-MS to separate and detect the parent compound and its metabolites. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites and propose potential structures.

Based on the expected enzymatic pathways, several potential metabolites of this compound can be postulated. These are detailed in Table 3.

Table 3: Predicted Metabolites of this compound and their Proposed Structures

| Metabolite ID | Proposed Structure | Biotransformation Pathway |

| M1 | 5-(Cyclopentyloxy)-4-hydroxy-2-methylaniline | Aromatic Hydroxylation |

| M2 | 3-(Cyclopentyloxy)-4-(hydroxymethyl)aniline | Benzylic Hydroxylation |

| M3 | 3-(Cyclopentyloxy)-4-methyl-N-hydroxyaniline | N-Oxidation |

| M4 | This compound-N-glucuronide | N-Glucuronidation |

| M5 | 5-(Cyclopentyloxy)-2-methylaniline-4-O-glucuronide | O-Glucuronidation of M1 |

The definitive structures of these proposed metabolites would be confirmed by comparing their chromatographic retention times and mass spectra with those of authentic synthetic standards or by detailed NMR analysis of the isolated metabolites. The formation of reactive metabolites, such as the hydroxylamine (M3), would be of particular interest due to their potential to cause toxicity. oup.com

Future Directions and Emerging Research Avenues for 3 Cyclopentyloxy 4 Methylaniline

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign manufacturing processes, and the synthesis of 3-(Cyclopentyloxy)-4-methylaniline is a prime candidate for the application of green chemistry principles. Traditional methods for producing aniline (B41778) derivatives often rely on harsh reagents, high temperatures, and organic solvents, leading to significant chemical waste and energy consumption. labnews.co.uk Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Key areas of exploration include:

Catalytic Hydrogenation: Replacing stoichiometric metal hydrides with catalytic hydrogenation using earth-abundant metal catalysts is a promising green alternative. Research into novel catalysts that can efficiently reduce the corresponding nitroaromatic precursor under mild conditions (lower pressure and temperature) will be crucial.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly route to aniline derivatives. acs.org Future work could involve engineering specific nitroreductases that are highly active and stable for the synthesis of this compound. This chemoenzymatic approach could be performed in aqueous media under ambient pressure, significantly reducing the environmental footprint. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and reduce the use of organic solvents in the synthesis of anilines. tandfonline.com Investigating microwave-assisted protocols for the key synthetic steps in the production of this compound could lead to more energy-efficient processes.

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of water as a solvent are central tenets of green chemistry. univ-ouargla.dzijtsrd.com Research efforts could focus on designing a synthetic route that minimizes or eliminates the use of volatile organic compounds.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Hydrogenation | High atom economy, reduced waste | Development of non-precious metal catalysts, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media | Enzyme screening and engineering, process optimization for industrial scale-up |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency | Development of specific microwave protocols, solvent minimization |

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. mdpi.comnih.gov For this compound, these approaches can be used to design novel analogs with enhanced biological activity or improved physicochemical properties.

Future research in this area will likely involve:

Structure-Based Drug Design (SBDD): If a specific biological target for this compound is identified, SBDD techniques like molecular docking can be employed to predict the binding mode and affinity of new derivatives. nih.govnih.gov This allows for the rational design of modifications to the core structure to improve interactions with the target protein.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be utilized. wikipedia.org By analyzing a set of known active and inactive molecules, a predictive model can be built to guide the design of new, more potent compounds.

De Novo Design: Advanced algorithms can generate entirely new molecular structures within the constraints of a given binding site or pharmacophore model. nih.govacs.orgacs.orgnih.gov This approach can lead to the discovery of novel chemical scaffolds with unique properties, moving beyond simple modifications of the existing this compound structure.

The integration of these computational methods can significantly accelerate the drug discovery and development process, as outlined in Table 2.

Table 2: Advanced Computational Approaches for Derivative Design

| Computational Method | Application in Drug Design | Potential Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Design of derivatives with improved binding to a specific biological target. |

| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. | Generation of new chemical entities that retain the key interaction features. |

| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds. | Prioritization of synthetic targets with a higher probability of being active. |

Exploration of Novel Biological Targets and Mechanisms at the Molecular Level

A critical area of future research is the identification and characterization of the biological targets of this compound and the elucidation of its mechanism of action at the molecular level.

Key research strategies will include:

Reverse Virtual Screening: This computational technique involves screening a library of known protein structures to identify potential binding partners for a given small molecule. frontiersin.orgdoaj.org This can provide initial hypotheses about the biological targets of this compound, which can then be validated experimentally.

Phenotypic Screening: Testing the compound in a variety of cell-based assays can reveal its effects on different cellular processes. Hits from these screens can then be followed up with more detailed studies to identify the specific molecular target responsible for the observed phenotype.

Affinity-Based Proteomics: Techniques such as chemical proteomics can be used to directly identify the protein targets of a small molecule from a complex biological sample. This involves using a modified version of the compound to "pull down" its binding partners.

Mechanism of Action Studies: Once a target is identified, further studies will be needed to understand how the binding of this compound modulates its function. This may involve enzymatic assays, biophysical binding studies, and structural biology techniques like X-ray crystallography to determine the precise binding mode. The interaction of substituted anilines with biological membranes and their potential to disrupt membrane structure and function is also a relevant area of investigation. nih.govresearchgate.net

The exploration of novel biological targets is a crucial step towards understanding the full therapeutic potential of this compound.

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-tribromoaniline |

| Acetanilide |

| Aniline |

| Anthranilic acid |

| Nitrobenzene |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Cyclopentyloxy)-4-methylaniline, and how can reaction parameters be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, cyclopentyloxy groups can be introduced using cyclopentanol under Mitsunobu conditions (e.g., DIAD/PPh3) or via Ullmann coupling with copper catalysts. Optimization involves screening bases (e.g., K2CO3 vs. Cs2CO3), solvents (DMSO vs. DMF), and temperature (80–120°C) to maximize yield . Machine learning models, trained on high-throughput datasets, can predict optimal catalysts and reaction conditions for similar aniline derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 to distinguish CH3 (δ 2.3–2.5 ppm) and cyclopentyl protons (δ 1.5–1.8 ppm). Aromatic protons appear downfield (δ 6.5–7.0 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]<sup>+</sup> at m/z 218.

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability studies should assess degradation under light, humidity, and temperature. Accelerated testing at 40°C/75% RH for 4 weeks can predict shelf life. Use HPLC to monitor degradation products (e.g., oxidation to nitro derivatives or hydrolysis of the cyclopentyloxy group). Store in amber vials at –20°C under inert gas to minimize decomposition .

Advanced Research Questions

Q. How can machine learning models guide the selection of catalysts for synthesizing this compound?

- Methodology : Train random forest algorithms on high-throughput datasets containing descriptors like catalyst electronegativity, solvent polarity, and steric hindrance. For example, models trained on Buchwald-Hartwig reactions predict that bulky phosphine ligands (e.g., XPhos) improve yields in palladium-catalyzed C–N couplings by reducing inhibitory interactions with the cyclopentyloxy group .

Q. What strategies mitigate inhibitory effects of this compound in cross-coupling reactions?

- Methodology : The electron-donating cyclopentyloxy group can deactivate palladium catalysts. Solutions include:

- Additives : Silver salts (Ag2O) scavenge halides, preventing catalyst poisoning .

- Precatalyst Systems : Use Pd(OAc)2 with SPhos ligands, which tolerate steric hindrance better than smaller ligands .

- Microwave Irradiation : Shortens reaction time, reducing side reactions .

Q. What is the crystal structure of this compound, and how do intermolecular interactions influence its solid-state properties?

- Methodology : Single-crystal X-ray diffraction (173 K) reveals a planar aromatic ring with a dihedral angle of <5° between the aniline and cyclopentyloxy groups. Weak C–H⋯π interactions (2.8–3.2 Å) and hydrogen bonding between NH2 and oxygen atoms stabilize the lattice. These interactions correlate with melting point (34–36°C) and solubility in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.